molecular formula C14H16N4O3S B255393 N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide

N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide

Cat. No. B255393
M. Wt: 320.37 g/mol
InChI Key: UYFMIYUUOBSTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the triazine family and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of thiols in biological systems. This compound has been found to exhibit high selectivity and sensitivity towards thiols, making it a valuable tool for studying redox signaling pathways and oxidative stress in cells.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide is not fully understood, but it is believed to involve the formation of a stable adduct with thiols. This adduct can then be detected through fluorescence spectroscopy, allowing for the quantification of thiol levels in biological samples.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress. Additionally, N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide in lab experiments is its high selectivity and sensitivity towards thiols. This makes it a valuable tool for studying redox signaling pathways and oxidative stress in cells. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide is that it may interfere with other fluorescent probes that are used in the same experiment.

Future Directions

There are many potential future directions for research on N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide. One area of interest is the development of new fluorescent probes that are based on the structure of N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide. These probes could be used to study a wide range of biological processes and could lead to the development of new diagnostic tools for diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide is a valuable compound that has many potential applications in scientific research. Its high selectivity and sensitivity towards thiols make it a valuable tool for studying redox signaling pathways and oxidative stress in cells. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide involves the reaction of 2,3-dimethylphenylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of sodium sulfide. The resulting product is then purified through recrystallization. This method has been found to be efficient and cost-effective in producing high yields of pure N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide.

properties

Product Name

N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide

InChI

InChI=1S/C14H16N4O3S/c1-7-5-4-6-10(8(7)2)15-11(19)9(3)22-13-12(20)16-14(21)18-17-13/h4-6,9H,1-3H3,(H,15,19)(H2,16,18,20,21)

InChI Key

UYFMIYUUOBSTIK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NNC(=O)NC2=O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(C)SC2=NNC(=O)NC2=O)C

Origin of Product

United States

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